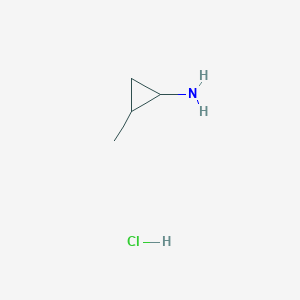

2-Methylcyclopropan-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methylcyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N.ClH/c1-3-2-4(3)5;/h3-4H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEKNIYQAIAEGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of 2-Methylcyclopropan-1-amine Hydrochloride

Distribution: For Internal and Client Use by Researchers, Scientists, and Drug Development Professionals.

Preamble: The Challenge of the Substituted Cyclopropylamine

The cyclopropylamine moiety is a cornerstone in modern medicinal chemistry, valued for the unique conformational constraints and metabolic stability it imparts to bioactive molecules.[1] 2-Methylcyclopropan-1-amine, a seemingly simple derivative, presents a significant analytical challenge that is critical to address in any research or drug development pipeline. The molecule possesses two stereogenic centers (C1 and C2), giving rise to four potential stereoisomers: the trans enantiomeric pair ((1R,2R) and (1S,2S)) and the cis enantiomeric pair ((1R,2S) and (1S,2R)).[2] As the biological activity and pharmacokinetic profiles of stereoisomers can vary dramatically, a definitive and unambiguous structural elucidation is not merely an academic exercise—it is a regulatory and scientific necessity.[3]

This guide provides a holistic, field-proven workflow for the complete structural characterization of 2-methylcyclopropan-1-amine hydrochloride. We will proceed logically from establishing the fundamental molecular formula and connectivity to resolving the complex three-dimensional stereochemistry. Each analytical step is designed to be self-validating, providing an interlocking web of evidence that culminates in an unassailable structural assignment.

Caption: High-level workflow for structure elucidation.

Part 1: Foundational Analysis - Confirming Molecular Formula and Functional Groups

Before determining the arrangement of atoms, we must first confirm the fundamental building blocks: the elemental composition and the functional groups present. This initial phase provides the foundational data upon which all subsequent interpretations are built.

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step is to unequivocally confirm the molecular formula. While low-resolution MS provides the nominal mass, HRMS offers the high mass accuracy required to distinguish between elemental compositions that are isobaric (have the same nominal mass). This is the bedrock of our investigation. We analyze the free base, as the hydrochloride salt can complicate ionization and interpretation.

Expected Data: For the free amine (C₄H₉N), the protonated molecule [M+H]⁺ would be analyzed, likely via Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) analyzer.

| Ion | Calculated Exact Mass | Observed Mass Range |

| [C₄H₁₀N]⁺ | 72.08132 | 72.0813 ± 0.0005 |

Fragmentation Analysis: The fragmentation pattern provides initial clues about the structure. For 2-methylcyclopropan-1-amine, two key fragmentation pathways are anticipated:

-

Alpha-Cleavage: Loss of a hydrogen radical from the carbon bearing the nitrogen is less likely for the primary amine itself but becomes relevant in derivatives.

-

Ring Opening: The strained cyclopropane ring can undergo cleavage, leading to characteristic daughter ions. This is a key differentiator from acyclic amines.[4]

Experimental Protocol: HRMS Analysis

-

Sample Preparation: Prepare a ~1 mg/mL solution of the free amine (neutralized hydrochloride salt) in a 50:50 acetonitrile/water mixture with 0.1% formic acid to facilitate protonation.

-

Instrumentation: Utilize an ESI-TOF mass spectrometer.

-

Acquisition: Infuse the sample directly at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 50-200.

-

Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee sub-5 ppm mass accuracy.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use the instrument software to predict the most plausible elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and definitive method for identifying the functional groups present, and crucially, for confirming the presence of the amine as its hydrochloride salt. The vibrational frequencies of the ammonium cation (R-NH₃⁺) are distinct from those of a free primary amine (R-NH₂).[5]

Expected Data:

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| ~3100-2800 (broad) | N-H Stretch (Ammonium) | Confirms the presence of the R-NH₃⁺ group. The broadness is due to extensive hydrogen bonding in the solid state.[5] |

| ~3080-3000 | C-H Stretch (Cyclopropane) | Characteristic of C-H bonds on a strained three-membered ring. |

| ~1620-1560 | N-H Bend (Asymmetric) | A key diagnostic peak for a primary ammonium salt.[6] |

| ~1500 | N-H Bend (Symmetric) | Another characteristic peak for the R-NH₃⁺ group. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small, solid sample of the this compound directly onto the ATR crystal. No further preparation is needed.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The collected spectrum is automatically ratioed against the background by the software. Identify and label the key absorption bands.

Part 2: Elucidating the Constitution - Assembling the Molecular Framework

With the formula and functional groups confirmed, the next phase involves piecing together the atomic puzzle using Nuclear Magnetic Resonance (NMR) spectroscopy. This is a multi-step process that builds the molecular framework atom by atom.

Caption: Integration of NMR data to define connectivity.

1D NMR Spectroscopy (¹H and ¹³C)

Causality: One-dimensional NMR provides the initial inventory of unique carbon and proton environments. ¹³C NMR tells us how many distinct carbon atoms are present, while ¹H NMR reveals the number of different proton types and their relative numbers (via integration). The chemical shifts provide clues about the electronic environment of each nucleus.

Expected Data (in D₂O):

| Atom Assignment | ¹H δ (ppm, Multiplicity) | ¹³C δ (ppm) | Rationale |

| -CH₃ | ~1.2 (d) | ~15 | Methyl group adjacent to a methine, shifted slightly downfield. |

| -CH₂- (ring) | ~0.5-1.0 (m) | ~10 | Methylene protons on the highly shielded cyclopropane ring. |

| -CH- (ring, C2) | ~1.0-1.5 (m) | ~20 | Methine proton adjacent to the methyl group. |

| -CH- (ring, C1) | ~2.5-3.0 (m) | ~35 | Methine proton deshielded by the adjacent ammonium group. |

| -NH₃⁺ | (Exchanges with D₂O) | N/A | Protons on nitrogen are acidic and exchange with the deuterium solvent, causing the signal to disappear.[7] |

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Causality: While 1D NMR provides the parts list, 2D NMR provides the assembly instructions. These experiments reveal which atoms are connected to each other, either directly or through multiple bonds.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). We expect to see correlations between all the protons on the cyclopropane ring, confirming it as a single spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. The crucial correlations to observe are:

-

From the methyl protons (-CH₃) to the C1 and C2 carbons of the ring.

-

From the C1 proton (-CH-NH₃⁺) to the C2 and CH₂ carbons of the ring.

-

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~10-15 mg of the hydrochloride salt in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition:

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Ensure the HMBC is optimized for long-range couplings (typically ~8 Hz).

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Phase and baseline correct all spectra.

-

Interpretation: Systematically analyze the 2D spectra to build the connectivity map, starting with HSQC to assign carbons, then COSY to trace proton-proton networks, and finally HMBC to piece the fragments together.

Part 3: Defining the 3D Structure - Stereochemical Determination

Having confirmed the constitution, we now address the most critical aspect for pharmaceutical applications: the stereochemistry. This involves determining the relative arrangement of the methyl and amine groups (cis or trans) and the absolute configuration of each stereocenter.

The Stereochemical Challenge

The two chiral centers at C1 and C2 mean that four stereoisomers are possible. These exist as two pairs of enantiomers. Distinguishing between all four is essential.

Enantiomeric Separation via Chiral HPLC

Causality: Since enantiomers have identical physical properties in a non-chiral environment, they cannot be distinguished by standard techniques like NMR or MS. Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) to create a transient diastereomeric interaction with the enantiomers, causing them to travel through the column at different rates and thus be separated.[8][9] This allows for both analytical quantification of enantiomeric purity and preparative isolation of individual enantiomers.

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: Screen several polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) as these are highly effective for separating a wide range of chiral amines.[8]

-

Mobile Phase Screening:

-

Start with a normal-phase mobile phase, such as hexane/isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

-

Screen a gradient of isopropanol from 5% to 30%.

-

-

Optimization: Once separation is observed, optimize the isocratic mobile phase composition to achieve baseline resolution (Rs > 1.5). Adjust flow rate and temperature as needed.

-

Detection: Use a UV detector, monitoring at a low wavelength (~210 nm) where the amine will absorb.

Definitive Structure via Single-Crystal X-ray Diffraction (SCXRD)

Causality: SCXRD is the unequivocal gold standard for determining the three-dimensional structure of a crystalline solid.[10][11] By measuring the diffraction pattern of X-rays passing through a single crystal, one can calculate the electron density map of the molecule, revealing the precise position of every atom in space. For chiral molecules crystallizing in a chiral space group, this technique can determine the absolute configuration, providing a definitive answer to the stereochemical question.[12]

Experimental Protocol: Crystallization and SCXRD

-

Crystallization: Growing a high-quality single crystal is the most critical and often most challenging step.

-

Solvent Selection: Screen a variety of solvents and solvent systems (e.g., isopropanol, ethanol/water, acetone).

-

Method: Slow evaporation is the most common method. Dissolve the hydrochloride salt in a minimal amount of a suitable solvent at a slightly elevated temperature, then allow the solvent to evaporate slowly and undisturbed over several days.

-

Alternative: Vapor diffusion (liquid/liquid or liquid/vapor) can also be effective.

-

-

Crystal Mounting: Using a microscope, select a single, well-formed crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on an X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage. Collect a full sphere of diffraction data.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Use direct methods or other algorithms to solve the phase problem and generate an initial structural model.

-

Refine the atomic positions and thermal parameters against the experimental data until the model converges. The Flack parameter is calculated to determine the absolute stereochemistry with high confidence.

-

Conclusion: A Synergistic and Self-Validating Approach

References

-

Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12953691, (1R,2R)-2-methylcyclopropan-1-amine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12953687, (1-Methylcyclopropyl)amine hydrochloride. Retrieved from [Link]

-

Simon, A., et al. (2018). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Forensic Science International. Available at: [Link]

-

Marion, L., et al. (1951). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Available at: [Link]

-

Jo, H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Chegg.com. (2020). Solved: N-methyl-1-phenylpropan-2-amine exists as two. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

-

Seeberger, P. H., et al. (2020). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. RSC Advances. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chegg.com [chegg.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. researchgate.net [researchgate.net]

- 11. excillum.com [excillum.com]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of (1R,2R)-2-methylcyclopropan-1-amine

Foreword: The Strategic Importance of the Chiral Cyclopropylamine Scaffold

The cyclopropane ring, a motif once considered a synthetic curiosity due to its inherent ring strain, is now a cornerstone in modern medicinal chemistry.[1] Its unique stereoelectronic properties—a rigid structure that enforces a specific spatial arrangement of substituents and C-C bonds with significant π-character—allow it to serve as a versatile bioisostere for phenyl rings or gem-dimethyl groups, often improving metabolic stability and binding affinity.[2] When an amine functionality is introduced, the resulting cyclopropylamine becomes a privileged scaffold found in a multitude of bioactive compounds, from enzyme inhibitors to central nervous system agents.[3][4]

(1R,2R)-2-methylcyclopropan-1-amine, the subject of this guide, is a chiral building block of significant interest. Its stereochemically defined trans configuration is crucial for precise interactions with biological targets. It is structurally analogous to the core of tranylcypromine, a well-known monoamine oxidase (MAO) inhibitor, making its derivatives prime candidates for developing novel therapeutics, particularly in oncology and neuroscience.[5][6][7] The synthesis of this compound in high enantiomeric purity is a non-trivial challenge that requires robust, stereoselective methodologies. This guide provides a comprehensive overview of field-proven synthetic strategies and rigorous characterization protocols designed for researchers and drug development professionals aiming to incorporate this valuable scaffold into their programs.

Part 1: Asymmetric Synthesis Strategies

The primary challenge in synthesizing (1R,2R)-2-methylcyclopropan-1-amine lies in the precise, simultaneous control of the two stereocenters at the C1 and C2 positions. Several authoritative strategies have been developed, each with distinct advantages regarding scalability, stereocontrol, and operational simplicity.

Strategy A: Diastereoselective Cyclopropanation and Functional Group Interconversion

This is arguably the most elegant and widely adopted approach, building the chiral framework from achiral precursors using a stereodirecting catalyst. The logic is to first establish the cyclopropane ring with the correct relative and absolute stereochemistry, carrying a functional handle that can be subsequently converted to the amine.

1.1. Mechanistic Principle: Catalyst-Controlled Stereoselection

The cornerstone of this strategy is the asymmetric cyclopropanation of an alkene. The reaction between propene and a diazoacetate, catalyzed by a chiral transition metal complex (typically based on Rhodium or Copper), generates the cyclopropane ring.[8] The chiral ligands coordinated to the metal center create a chiral environment that forces the approaching alkene and carbene intermediate to adopt a specific orientation, leading to the preferential formation of one enantiomer. For the synthesis of the corresponding (1R,2R)-ester precursor, a catalyst directing the reaction towards the desired stereoisomer is paramount.

1.2. Experimental Protocol: Two-Step Synthesis via Curtius Rearrangement

This protocol first describes the asymmetric cyclopropanation to form an ester precursor, followed by its conversion to the target amine via a Curtius rearrangement, a reliable method for converting carboxylic acids to amines.[4][9][10]

Step 1: Asymmetric Cyclopropanation of Propene

-

Reaction Setup: A high-pressure reactor is charged with a solution of a chiral dirhodium catalyst, such as Rh₂(S-DOSP)₄, in a non-coordinating solvent like dichloromethane (DCM).

-

Reagent Introduction: The reactor is cooled (e.g., to 0 °C) and charged with liquefied propene. A solution of ethyl diazoacetate (EDA) in DCM is then added slowly via syringe pump over several hours.

-

Causality Insight: The slow addition of EDA is critical to maintain a low concentration of the diazo compound, preventing its dimerization and ensuring the catalytic cycle proceeds efficiently. The use of excess propene maximizes the capture of the metal carbene intermediate.

-

-

Workup and Purification: Upon completion, the excess propene is vented, and the reaction mixture is concentrated. The crude product, ethyl (1R,2R)-2-methylcyclopropane-1-carboxylate, is purified by silica gel chromatography to yield a product with high diastereomeric and enantiomeric excess.

Step 2: Hydrolysis and Curtius Rearrangement

-

Ester Hydrolysis: The purified ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous lithium hydroxide (LiOH) in a THF/water mixture.

-

Acyl Azide Formation: The carboxylic acid is activated, typically with ethyl chloroformate or diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine (TEA). Sodium azide is then added to form the acyl azide intermediate.

-

Self-Validation Check: This reaction must be conducted under anhydrous conditions to prevent premature hydrolysis of the activating agent and the acyl azide. The reaction progress can be monitored by IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the characteristic azide stretch (~2140 cm⁻¹).

-

-

Rearrangement and Trapping: The crude acyl azide is dissolved in anhydrous toluene and heated. The azide undergoes rearrangement to an isocyanate, with loss of N₂ gas. A trapping agent, such as tert-butanol, is added to form the Boc-protected amine.

-

Expertise Insight: Using tert-butanol to trap the isocyanate is highly advantageous as it yields a stable, solid Boc-carbamate that is easily purified by crystallization or chromatography. The Boc group is a robust protecting group that can be cleanly removed in the final step.

-

-

Deprotection: The purified Boc-protected amine is dissolved in a suitable solvent (e.g., DCM or dioxane) and treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to afford the final product, (1R,2R)-2-methylcyclopropan-1-amine, as a salt.

Strategy B: Chemoenzymatic Synthesis

Modern synthetic chemistry increasingly leverages enzymes for their unparalleled stereoselectivity. Engineered biocatalysts, such as myoglobin or cytochrome P450 variants, can catalyze asymmetric cyclopropanation reactions with exceptional efficiency and selectivity, often in aqueous media.[11][12] Alternatively, transaminases can be used in the asymmetric amination of a prochiral ketone precursor, offering a green and highly effective route.[13][14]

-

Principle: An engineered enzyme creates a chiral active site that binds the substrates in a specific orientation, leading to the formation of a single stereoisomer. For instance, a prochiral cyclopropyl methyl ketone could be selectively aminated to the (1R)-amine by an (R)-selective transaminase.

-

Advantages: This approach offers extremely high enantioselectivity (>99% ee), mild reaction conditions, and a reduced environmental footprint compared to some traditional chemical methods.

Comparative Summary of Synthetic Strategies

| Strategy | Key Advantages | Key Considerations | Typical Yield | Stereoselectivity (ee) |

| Asymmetric Cyclopropanation | High stereocontrol, well-established, scalable. | Requires specialized chiral catalysts; diazo compounds can be hazardous. | 60-80% (over 2 steps) | 90-99% |

| Chemoenzymatic Synthesis | Exceptional enantioselectivity, green chemistry, mild conditions. | Requires specific enzyme development/sourcing; substrate scope can be limited. | 50-90% | >99% |

| Classical Resolution | Utilizes inexpensive resolving agents, straightforward concept. | Theoretical max yield is 50%; often requires multiple recrystallizations. | <50% | >98% (after resolution) |

Part 2: Comprehensive Characterization

Rigorous analytical characterization is non-negotiable to validate the identity, purity, and, most importantly, the stereochemical integrity of the synthesized (1R,2R)-2-methylcyclopropan-1-amine.

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly diagnostic. The cyclopropyl protons (H1 and H2) will appear in the characteristic upfield region (typically 0.5-1.5 ppm) due to the ring's shielding effects. The methyl group protons will likely appear as a doublet around 1.0-1.2 ppm, coupled to the H2 proton. The complex spin-spin coupling between the diastereotopic methylene protons and the vicinal methine protons provides a unique fingerprint.

-

¹³C NMR: The carbon spectrum will show four distinct signals. The cyclopropyl carbons are also shifted upfield compared to their acyclic counterparts.

Mass Spectrometry (MS)

-

High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) should be used to confirm the exact mass of the protonated molecule [M+H]⁺, matching the molecular formula C₄H₁₀N⁺.[15]

Stereochemical Purity Determination

The determination of enantiomeric excess (ee) is the most critical analytical step. This is almost exclusively accomplished using chiral chromatography.[16]

Protocol: Enantiomeric Excess (ee) Analysis by Chiral HPLC

-

Objective: To separate and quantify the (1R,2R) and (1S,2S) enantiomers to determine the enantiomeric purity of the synthesized material.

-

Derivatization (Self-Validating Step): The primary amine must first be derivatized to introduce a chromophore for UV detection and to improve its interaction with the chiral stationary phase. A common and reliable method is to react the amine with 3,5-dinitrobenzoyl chloride in the presence of a non-chiral base (e.g., pyridine) to form a stable amide.

-

Causality Insight: This derivatization is crucial for two reasons: 1) The resulting amide is much less polar than the free amine, leading to better peak shapes on normal-phase columns. 2) The dinitrophenyl group is a strong chromophore, allowing for sensitive detection by UV-Vis detectors at ~254 nm.

-

-

Chromatographic Conditions:

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralcel OD-H or Chiralpak AD-H, is highly effective for separating this class of compounds.

-

Mobile Phase: An isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) is a typical starting point. The ratio should be optimized to achieve baseline separation (Resolution > 1.5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100, where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

Summary of Expected Characterization Data

| Analysis Method | Parameter | Expected Result |

| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shifts (δ) | ~0.5-1.5 ppm (cyclopropyl H), ~1.0-1.2 ppm (doublet, CH₃), ~1.5-2.5 ppm (NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shifts (δ) | ~10-25 ppm (cyclopropyl C and CH₃), ~30-40 ppm (C-NH₂) |

| HRMS (ESI) | [M+H]⁺ | Calculated: 72.0813; Observed: within 5 ppm tolerance |

| Chiral HPLC (derivatized) | Enantiomeric Excess (ee) | >98% for a successful asymmetric synthesis |

Part 3: Visualization of Key Workflows

Diagrams are essential for visualizing complex chemical processes and ensuring procedural clarity.

General Synthetic and Analytical Workflow

The following diagram outlines the entire process, from the selection of starting materials through synthesis and purification to the final, rigorous characterization of the target molecule.

Caption: General synthetic and analytical workflow.

Catalytic Cycle of Asymmetric Cyclopropanation

This diagram illustrates the proposed mechanism for a dirhodium-catalyzed cyclopropanation, showing how the chiral catalyst regenerates while producing the chiral product.

Caption: Catalytic Cycle for Cyclopropanation.

Conclusion

The synthesis of enantiomerically pure (1R,2R)-2-methylcyclopropan-1-amine is a critical enabling step for discovery programs targeting novel therapeutics. While several synthetic routes exist, the strategy involving asymmetric cyclopropanation followed by a Curtius rearrangement represents a robust, scalable, and highly stereoselective method. The success of any synthesis, however, is contingent upon a rigorous and orthogonal analytical characterization strategy. The combination of NMR and mass spectrometry to confirm chemical identity, alongside chiral HPLC to verify stereochemical purity, forms a self-validating system that ensures the quality and reliability of this invaluable chemical building block for its application in drug development.

References

-

Fasan, R. (2018). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. National Institutes of Health. Available at: [Link]

-

Galkin, M. A., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. MDPI. Available at: [Link]

-

Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. ACS Publications. Available at: [Link]

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing. Available at: [Link]

-

Foley, D. A., et al. (2017). Advances in the Synthesis of Cyclopropylamines. ACS Publications. Available at: [Link]

-

NIST. (n.d.). 2-Propen-1-amine, 2-methyl-. NIST WebBook. Available at: [Link]

-

Singh, G. S., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. Available at: [Link]

-

PubChem. (n.d.). (1R,2R)-2-methylcyclopropan-1-amine. National Center for Biotechnology Information. Available at: [Link]

- Morton, D., et al. (2009). Asymmetric synthesis of cyclopropylamines starting from N-sulfinyl alpha-chloro ketimines. Tetrahedron Letters.

-

PharmTech. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Technology. Available at: [Link]

-

Wang, Y., et al. (2023). Copper-Catalyzed Asymmetric Nucleophilic Opening of 1,1,2,2-Tetrasubstituted Donor–Acceptor Cyclopropanes for the Synthesis of α-Tertiary Amines. ACS Publications. Available at: [Link]

-

Atkinson, S. J., et al. (2011). Enantioselective Synthesis of Tranylcypromine Analogues as Lysine Demethylase (LSD1) Inhibitors. PubMed. Available at: [Link]

-

Charette, A. B., & Marcoux, J.-F. (1995). Stereoselective Cyclopropanation Reactions. ACS Publications. Available at: [Link]

-

ResearchGate. (2001). Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2-Cyclopropyl-2-N-Boc-iminoacetate. ResearchGate. Available at: [Link]

- Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. Google Patents.

- Lin, Y.-S., et al. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Journal of the American Chemical Society.

-

MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

- Mao, Y., et al. (2014).

-

Zhu, C.-L., & Lu, C.-D. (2024). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (2000). Enzymatic synthesis of chiral amines using-2-amino propane as amine donor. Google Patents.

-

Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum: 2-methylpropene. Doc Brown's Chemistry. Available at: [Link]

-

ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available at: [Link]

-

Galkin, M. A., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. KU ScholarWorks. Available at: [Link]

-

ResearchGate. (2018). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. Available at: [Link]

-

PubMed Central. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. National Center for Biotechnology Information. Available at: [Link]

-

Peters, U., et al. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Available at: [Link]

-

Fasan, R. (2018). Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Tranylcypromine. Wikipedia. Available at: [Link]

-

Amy, C. (2024). Emerging Applications of Chiral Switching in Drug Discovery and Development. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Quora. (2019). How does methylcyclopropane have 4 NMR signals?. Quora. Available at: [Link]

-

VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Available at: [Link]

-

Zhang, X., et al. (2023). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. ACS Publications. Available at: [Link]

-

PubMed. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2021). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. ResearchGate. Available at: [Link]

-

Liu, L., et al. (2018). Copper-Catalyzed Asymmetric Aminocyanation of Arylcyclopropanes for Synthesis of γ-Amino Nitriles. ACS Publications. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Enantioselective synthesis of tranylcypromine analogues as lysine demethylase (LSD1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineered Myoglobin Catalysts for Asymmetric Intermolecular Cyclopropanation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. (1R,2R)-2-methylcyclopropan-1-amine | C4H9N | CID 12953691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A-In-Depth Technical Guide to 2-Methylcyclopropan-1-amine Hydrochloride: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the 2-Methylcyclopropylamine Scaffold

In the landscape of contemporary medicinal chemistry, the pursuit of novel chemical entities with enhanced therapeutic profiles is a paramount objective. Small, conformationally constrained scaffolds have emerged as powerful tools in this endeavor, and among them, the cyclopropylamine moiety is of particular significance.[1] Its incorporation into drug candidates is a well-established strategy to improve potency, modulate metabolic stability, and fine-tune physicochemical properties.[2] This guide focuses on a specific, high-value derivative: 2-Methylcyclopropan-1-amine hydrochloride (CAS Number: 89123-14-8).

The inherent ring strain of the cyclopropane group and the nucleophilic character of the amine functionality create a unique electronic and steric environment.[1] The addition of a methyl group introduces a new chiral center, adding a layer of stereochemical complexity that can be exploited to optimize ligand-receptor interactions and enhance target specificity. This document provides an in-depth technical overview for researchers, scientists, and drug development professionals, covering the stereochemistry, synthesis, spectroscopic characterization, and strategic applications of this versatile building block.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis and drug design. The key physicochemical data for 2-Methylcyclopropan-1-amine and its hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| Compound Name | This compound | N/A |

| CAS Number | 89123-14-8 | [3] |

| Molecular Formula | C₄H₁₀ClN | [4] |

| Molecular Weight | 107.58 g/mol | [4] |

| Appearance | Solid (Typical) | [5] |

| Parent Compound | 2-Methylcyclopropan-1-amine | [5] |

| Parent CAS Number | Not specified, isomer-dependent | N/A |

| Parent Molecular Formula | C₄H₉N | [5][6] |

| Parent Molecular Weight | 71.12 g/mol | [5][7] |

The Critical Role of Stereochemistry

2-Methylcyclopropan-1-amine possesses two chiral centers at the C1 and C2 positions of the cyclopropane ring. This gives rise to four distinct stereoisomers, which can be categorized as two pairs of enantiomers. The spatial relationship between the methyl and amine substituents defines them as either cis (on the same face of the ring) or trans (on opposite faces).[8]

-

(1R,2R)- and (1S,2S)-2-methylcyclopropan-1-amine: This pair of enantiomers has a trans relationship between the methyl and amine groups.

-

(1R,2S)- and (1S,2R)-2-methylcyclopropan-1-amine: This pair of enantiomers has a cis relationship.

The two enantiomeric pairs are diastereomers of each other. Control over this stereochemistry is crucial in drug development, as different stereoisomers can exhibit vastly different pharmacological activities and toxicological profiles.

Stereoisomeric relationships of 2-methylcyclopropan-1-amine.

Diastereoselective Synthesis of trans-2-Methylcyclopropan-1-amine

Achieving high diastereoselectivity is a key challenge in the synthesis of substituted cyclopropylamines. Modern methods often focus on the synthesis of the trans isomers, which are prevalent in many biologically active molecules. One effective approach involves the reaction of an α-chloroaldehyde with a zinc carbenoid, followed by trapping of the resulting zinc homoenolate intermediate with an amine.[9]

The causality behind this protocol lies in the controlled formation and subsequent reaction of the homoenolate. The choice of solvent is critical; the addition of a polar aprotic cosolvent can suppress unwanted cis/trans-isomerization, which may occur in the presence of zinc halide byproducts, thus ensuring high diastereomeric purity of the final product.[9]

Experimental Protocol: Synthesis of trans-2-Methylcyclopropan-1-amine

This protocol is adapted from established methods for the synthesis of trans-2-substituted cyclopropylamines.[9]

-

Preparation of the Zinc Carbenoid: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Slowly add a solution of diiodomethane (CH₂I₂) followed by the portion-wise addition of activated zinc dust. Stir the resulting suspension vigorously. The formation of the bis(iodozincio)methane reagent is typically exothermic.

-

Homoenolate Formation and Amine Trapping: To the freshly prepared zinc carbenoid suspension, add a solution of 2-chloropropanal (the α-chloroaldehyde precursor) in THF dropwise at 0 °C.

-

After the addition is complete, allow the reaction to stir for 30 minutes. Then, introduce the amine source (e.g., a protected amine like benzylamine or an ammonia equivalent) and a polar aprotic cosolvent (e.g., N,N-dimethylformamide, DMF).

-

Ring Closure and Workup: Allow the reaction to warm to room temperature and stir until analysis (e.g., by TLC or GC-MS) indicates the consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification and Salt Formation: Purify the crude free-base amine by column chromatography on silica gel. To form the hydrochloride salt, dissolve the purified amine in a suitable solvent (e.g., diethyl ether or methanol) and treat with a solution of HCl in ether or isopropanol. The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried under vacuum.

Generalized workflow for the synthesis of the target compound.

Structural Elucidation by Spectroscopic Analysis

The definitive identification and characterization of this compound rely on a combination of standard spectroscopic techniques. The expected data provides a self-validating system for confirming the structure and purity of the synthesized material.[10]

| Technique | Expected Observations |

| ¹H NMR | -CH₃: Doublet, ~1.0-1.2 ppm. -CH₂- (ring): Complex multiplets, ~0.2-0.9 ppm. -CH- (ring, adjacent to CH₃): Multiplet, ~0.8-1.2 ppm. -CH- (ring, adjacent to NH₃⁺): Multiplet, ~2.5-2.8 ppm.[11] -NH₃⁺: Broad singlet, variable shift (~7.5-8.5 ppm in DMSO-d₆).[11] |

| ¹³C NMR | Four distinct signals expected for a single stereoisomer: -CH₃: ~15-20 ppm. -CH₂- (ring): ~10-15 ppm. -CH- (ring, adjacent to CH₃): ~20-25 ppm. -CH- (ring, adjacent to NH₃⁺): ~30-35 ppm. |

| IR | N-H Stretch (NH₃⁺): Very broad, strong band from ~3200-2800 cm⁻¹.[12] C-H Stretch (alkane): Sharp peaks ~2850-3000 cm⁻¹, often superimposed on the N-H stretch.[12] N-H Bend (asymmetric/symmetric): Medium bands ~1610-1500 cm⁻¹. C-N Stretch: Weak to medium band ~1250-1020 cm⁻¹.[13] |

| Mass Spec. | (as free base, C₄H₉N): Molecular Ion [M]⁺ at m/z = 71. Characteristic α-cleavage would lead to a prominent fragment at m/z = 56 (loss of methyl) or m/z = 44.[14] (ESI-MS of HCl salt): Protonated molecule [M+H]⁺ at m/z = 72. |

Causality in Spectroscopic Interpretation

-

¹H NMR: The upfield chemical shifts (< 1.0 ppm) are highly characteristic of protons on a cyclopropane ring due to the ring's anisotropic magnetic field. The proton alpha to the electron-withdrawing ammonium group (-CH-NH₃⁺) is significantly deshielded and shifted downfield.[15]

-

IR Spectroscopy: The formation of the ammonium salt (R-NH₃⁺) results in strong hydrogen bonding, which dramatically broadens the N-H stretching vibration into a prominent "ammonium band" that can span several hundred wavenumbers.[12][16] This is a key diagnostic feature distinguishing the salt from the free amine.

-

Mass Spectrometry: The nitrogen rule states that a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. The free base, 2-methylcyclopropan-1-amine (C₄H₉N), follows this rule with a molecular weight of 71.[14]

Applications in Medicinal Chemistry: The Case of KDM1A/LSD1 Inhibition

The 2-methylcyclopropylamine scaffold is a privileged motif in the design of enzyme inhibitors, particularly for flavin-dependent amine oxidases like Lysine-Specific Demethylase 1 (KDM1A, also known as LSD1).[17] KDM1A is a critical epigenetic regulator, and its overexpression is implicated in various cancers, making it an attractive therapeutic target.[18]

Cyclopropylamines can act as irreversible, mechanism-based inhibitors of KDM1A.[19] The strained ring is thought to undergo oxidative activation by the enzyme's FAD cofactor, leading to the formation of a reactive intermediate that covalently modifies the enzyme, thereby inactivating it.[17][19] The substitution on the cyclopropyl ring, such as the methyl group in the title compound, can be used to enhance potency and selectivity against other amine oxidases, like monoamine oxidase A and B (MAO-A and MAO-B).[18]

Role as a core scaffold in the design of KDM1A/LSD1 inhibitors.

This strategic use of the 2-methylcyclopropylamine core allows for the development of potent and selective anticancer agents.[18]

Safety and Handling

While specific toxicology data for this compound is limited, data from structurally related compounds, such as 1-methylcyclopropylamine hydrochloride, indicate that it should be handled with care. It is classified as harmful if swallowed and causes skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is more than just a simple chemical reagent; it is a sophisticated, stereochemically rich building block that offers significant advantages in the design of next-generation therapeutics. Its rigid, three-dimensional structure provides a unique vector for exploring chemical space, while its proven role in mechanism-based enzyme inhibition makes it particularly valuable for developing covalent inhibitors. A comprehensive understanding of its synthesis, stereochemistry, and spectroscopic properties, as outlined in this guide, is essential for unlocking its full potential in the field of drug discovery and development.

References

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. Retrieved from [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408–4416. Retrieved from [Link]

-

Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08(230). Retrieved from [Link]

-

Glinkerman, C. M., et al. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(21), 8549-8553. Available at: [Link]

-

Stavropoulos, P., et al. (2006). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 45(43), 12957–12963. Retrieved from [Link]

- Google Patents. (n.d.). US4590292A - Process for the manufacture of cyclopropylamine.

-

PubChem. (n.d.). 2-Methylcyclopropan-1-ol. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2R)-2-methylcyclopropan-1-amine. Retrieved from [Link]

-

Cabana, A., & Sandorfy, C. (1962). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 40(4), 622-634. Retrieved from [Link]

-

Vianello, P., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 86, 352-363. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropylamine. Retrieved from [Link]

-

Chemmunity. (2023, October 10). Drawing All Possible Stereoisomers For 1,2-dimethylcyclopropane. YouTube. Retrieved from [Link]

-

Quora. (2019, June 10). How does methylcyclopropane have 4 NMR signals? Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylcyclopropanamine. Retrieved from [Link]

-

Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. Retrieved from [Link]

-

Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. Retrieved from [Link]

-

Kim, D., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14, 1234-1238. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 2-methylpropane. Retrieved from [Link]

-

NIST. (n.d.). 2-Propen-1-amine, 2-methyl-. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A. Retrieved from [Link]

-

OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). and explaining the - H-1 proton NMR spectrum: 2-methylpropene. Retrieved from [Link]

-

PubChem. (n.d.). (1-Methylcyclopropyl)amine hydrochloride. Retrieved from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. longdom.org [longdom.org]

- 3. This compound | 89123-14-8 [amp.chemicalbook.com]

- 4. (1-Methylcyclopropyl)amine hydrochloride | C4H10ClN | CID 12953687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methylcyclopropan-1-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Propen-1-amine, 2-methyl- [webbook.nist.gov]

- 7. (1R,2R)-2-methylcyclopropan-1-amine | C4H9N | CID 12953691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. reddit.com [reddit.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Stereoisomers of 2-Methylcyclopropan-1-amine: Synthesis, Characterization, and Properties

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, renowned for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules. Within this class, 2-methylcyclopropan-1-amine presents a fascinating case of stereoisomerism, giving rise to four distinct isomers with potentially divergent biological activities and physicochemical properties. This technical guide provides a comprehensive exploration of the stereoisomers of 2-methylcyclopropan-1-amine, covering their stereoselective synthesis, analytical characterization, chiral separation, and a discussion of their properties. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering both foundational knowledge and practical insights into the handling and application of these stereochemically rich compounds.

Introduction: The Significance of Stereoisomerism in 2-Methylcyclopropan-1-amine

2-Methylcyclopropan-1-amine possesses two chiral centers, giving rise to four possible stereoisomers: the cis enantiomeric pair ((1R,2S) and (1S,2R)) and the trans enantiomeric pair ((1R,2R) and (1S,2S)). The spatial arrangement of the methyl and amine groups relative to the cyclopropane ring dictates the overall three-dimensional shape of each molecule. This, in turn, can profoundly influence their interaction with chiral biological targets such as enzymes and receptors.

The therapeutic potential of many chiral drugs is often confined to a single stereoisomer, with the others exhibiting reduced activity, different pharmacological effects, or even toxicity. A classic example is the antidepressant Tranylcypromine, a phenyl-substituted cyclopropylamine, where the biological activity is known to be stereoselective.[1] Therefore, a thorough understanding and control of the stereochemistry of 2-methylcyclopropan-1-amine are paramount for its successful application in drug design and development.[2]

The unique electronic and steric properties conferred by the strained cyclopropane ring, combined with the presence of a primary amine, make these isomers attractive building blocks for novel therapeutics.[3] Cyclopropylamines are known to be present in a variety of biologically active compounds, acting as enzyme inhibitors and synthetic intermediates.[3][4]

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure stereoisomers of 2-methylcyclopropan-1-amine requires carefully designed synthetic strategies. These can be broadly categorized into stereoselective synthesis and chiral resolution of a racemic mixture.

Stereoselective Synthesis

Stereoselective synthesis aims to create a specific stereoisomer as the major product. For cyclopropane-containing molecules, several powerful methods have been developed.

The synthesis of trans-2-substituted cyclopropylamines can be achieved with high diastereoselectivity from readily available α-chloroaldehydes. This method involves the formation of a zinc homoenolate intermediate, which is then trapped by an amine, followed by ring closure to yield the cyclopropylamine.[5] The reversibility of the ring-closure step can be controlled by the addition of a polar aprotic co-solvent to favor the formation of the trans isomer.[5]

Recent advances in photochemistry have enabled the modular enantioselective synthesis of cis-cyclopropanes. One such method utilizes the electron donor-acceptor (EDA) interaction between 2-substituted benzothiazolines and N-hydroxyphthalimide esters, activated by visible light without the need for a photocatalyst.[6] This approach offers a pathway to chiral cis-cyclopropanes, which are typically more challenging to synthesize than their trans counterparts.[6]

Chiral Resolution

Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers.[7] For amines, this is often achieved by forming diastereomeric salts with a chiral acid, followed by separation through crystallization and subsequent liberation of the free amine.

Enzymatic resolution offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure amines. Transaminases, for instance, can be employed for the stereoselective synthesis of chiral amines from a ketone, using an amine donor like 2-aminopropane.[8] Similarly, lipase-catalyzed acylation has been used to resolve racemic cyclopropylamine derivatives.[9]

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable tool for the analytical and preparative separation of enantiomers.[10] The development of a robust chiral HPLC method is crucial for determining the enantiomeric purity of synthesized materials and for isolating individual stereoisomers for further study.

Experimental Protocol: Chiral HPLC Separation

The following protocol provides a general framework for the chiral separation of 2-methylcyclopropan-1-amine stereoisomers. Optimization of the mobile phase composition and column temperature is often necessary to achieve baseline separation.[11]

Column: A polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is a good starting point.[12]

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine, 0.1% v/v) to the mobile phase is often necessary to improve peak shape and resolution.[13]

Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for these aliphatic amines.

Temperature: Column temperature can be varied (e.g., 10-40 °C) to optimize selectivity.

Workflow for Chiral HPLC Method Development:

Caption: Workflow for Chiral HPLC Method Development.

Physicochemical and Spectroscopic Characterization

The distinct stereochemistry of the isomers of 2-methylcyclopropan-1-amine leads to differences in their physicochemical properties and spectroscopic signatures.

Physicochemical Properties

While experimental data for each specific isomer is scarce, we can infer properties from the parent compound, cyclopropylamine, and from computational predictions.

| Property | cis-Isomers (Predicted) | trans-Isomers (Predicted) | Reference Compound: Cyclopropylamine |

| Molecular Formula | C₄H₉N | C₄H₉N | C₃H₇N |

| Molecular Weight | 71.12 g/mol [14] | 71.12 g/mol [15] | 57.09 g/mol [16] |

| Boiling Point | Not available | Not available | 49-50 °C[17] |

| pKa | Not available | Not available | ~9.10[14] |

| logP (Octanol/Water) | ~0.3 | ~0.3 | 0.07[17] |

Note: Predicted values are computationally derived and should be confirmed experimentally.

The pKa of the amine group is a critical parameter influencing its ionization state at physiological pH and thus its interaction with biological targets and its pharmacokinetic properties. The logP value provides an indication of the compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the structural elucidation of the 2-methylcyclopropan-1-amine stereoisomers.

The chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra are highly sensitive to the stereochemical environment of the nuclei.

Expected ¹H NMR Features:

-

Cyclopropyl Protons: The protons on the cyclopropane ring will appear in the upfield region of the spectrum, typically between 0 and 2 ppm. The cis and trans isomers will exhibit distinct patterns of chemical shifts and coupling constants due to the different spatial relationships between the protons and the substituents.

-

Methyl Protons: A doublet corresponding to the methyl group will be observed, with its chemical shift influenced by its cis or trans relationship to the amine group.

-

Amine Protons: The -NH₂ protons will appear as a broad singlet, the chemical shift of which is concentration and solvent dependent.

Expected ¹³C NMR Features:

-

The carbon atoms of the cyclopropane ring will resonate at high field. The chemical shifts of the carbons bearing the methyl and amine groups will be diagnostic for the cis and trans isomers.

For illustrative purposes, representative NMR data for related cyclopropane structures can be found in the literature.[6][18]

IR spectroscopy can be used to identify the key functional groups present in the molecule.

Expected IR Absorption Bands:

-

N-H Stretch: Primary amines typically show two absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

-

C-H Stretch: Absorptions for the C-H bonds of the cyclopropane ring and the methyl group will be observed around 2850-3000 cm⁻¹.

-

N-H Bend: A bending vibration for the primary amine is expected around 1590-1650 cm⁻¹.

The NIST WebBook provides an example IR spectrum for 2-propen-1-amine, 2-methyl-, which can serve as a general reference for a C4 amine.[11]

Pharmacological Properties and Biological Activity

While specific pharmacological data for the individual stereoisomers of 2-methylcyclopropan-1-amine are not extensively reported in publicly available literature, the cyclopropylamine scaffold is a well-established pharmacophore, particularly in the context of monoamine oxidase (MAO) inhibition.[2]

Tranylcypromine, a clinically used antidepressant, is a trans-2-phenylcyclopropylamine.[1] Its mechanism of action involves the irreversible inhibition of MAO.[19] This suggests that the stereoisomers of 2-methylcyclopropan-1-amine may also exhibit activity as MAO inhibitors. The stereochemical arrangement of the methyl and amine groups is expected to play a crucial role in the potency and selectivity of this inhibition.

Furthermore, cyclopropylamine derivatives have been investigated as ligands for other targets, including sigma receptors.[9] The conformational rigidity imparted by the cyclopropane ring can lead to high receptor affinity and selectivity.[7]

Logical Pathway for Biological Evaluation:

Sources

- 1. Methylcyclopropane - Wikipedia [en.wikipedia.org]

- 2. 2-Methylcyclohexanone(583-60-8) IR Spectrum [m.chemicalbook.com]

- 3. 2-Propen-1-amine [webbook.nist.gov]

- 4. 1-Propanamine, 2-methyl-N-(2-methylpropyl)- [webbook.nist.gov]

- 5. 1-Methyl-cis-2-(trans-3,4-methylenepentyl)-cyclopropane [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (1S,2S)-2-phenylcyclopropan-1-amine | C9H11N | CID 6604304 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (+)-Methyl (1R,2S)-2-{[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. 2-Propen-1-amine, 2-methyl- [webbook.nist.gov]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. 2-Methylcyclopentanone(1120-72-5) 13C NMR spectrum [chemicalbook.com]

- 14. 2-methylcyclopropan-1-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 15. (1R,2R)-2-methylcyclopropan-1-amine | C4H9N | CID 12953691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-Fluoro-2-methylpropan-1-amine hydrochloride | C4H11ClFN | CID 55289630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. CIS-2-PENTENE(627-20-3) 1H NMR [m.chemicalbook.com]

- 18. 1-METHYLCYCLOPROPANE-1-CARBOXYLIC ACID(6914-76-7) 13C NMR spectrum [chemicalbook.com]

- 19. (1R,2R)-Cyclopropane-1,2-diamine | C3H8N2 | CID 12446102 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cyclopropylamine Moiety: A Keystone in Modern Drug Discovery - An In-Depth Technical Guide to Its Core Reaction Mechanisms

Abstract

The cyclopropylamine group, a small, strained ring system appended with a primary amine, has emerged as a privileged structural motif in contemporary medicinal chemistry. Its unique stereoelectronic properties, stemming from the inherent ring strain and the reactivity of the amine, impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[1][2][3] This guide provides an in-depth exploration of the fundamental reaction mechanisms governing the reactivity of cyclopropylamines. We will delve into the causality behind key transformations, including acid-catalyzed and radical-mediated ring-opening reactions, as well as transition-metal-catalyzed processes. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of cyclopropylamines in their quest for novel therapeutics.

The Unique Chemical Nature of Cyclopropylamines: A Confluence of Strain and Reactivity

The cyclopropyl ring, with its compressed bond angles of approximately 60°, possesses significant ring strain.[1][2] This inherent strain makes the C-C bonds susceptible to cleavage under various conditions, a characteristic that is both a challenge and an opportunity in organic synthesis. The presence of the adjacent amino group further modulates this reactivity. The amine can act as a nucleophile or a base, and its protonated form, the ammonium group, can act as a powerful electron-withdrawing group, influencing the regioselectivity of ring-opening reactions.[1][2][4]

This unique combination of properties makes cyclopropylamines valuable intermediates in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and materials.[1] Notably, the cyclopropylamine moiety is a key component in several FDA-approved drugs, where it often serves to block metabolic hotspots and improve potency.[5][6]

Key Reaction Mechanisms of Cyclopropylamines

The reactivity of cyclopropylamines can be broadly categorized into three main mechanistic pathways:

-

Acid-Catalyzed Ring Opening: Reactions initiated by the protonation of the amine or interaction with a Lewis acid, leading to C-C bond cleavage.

-

Radical-Mediated Ring Opening: Transformations involving the formation of radical intermediates, often initiated by single-electron transfer processes.

-

Transition-Metal-Catalyzed Reactions: Processes that leverage the ability of transition metals to activate the cyclopropane ring or the C-N bond.

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, the amino group of a cyclopropylamine is protonated, forming an ammonium ion. This transformation has a profound effect on the electronic properties of the cyclopropane ring, facilitating its cleavage.

Mechanism:

The σ-withdrawing nature of the ammonium group weakens the adjacent (vicinal) C-C bonds of the cyclopropane ring. However, electrophilic attack can also lead to the cleavage of the distal C-C bond.[4] The regioselectivity of the ring opening is influenced by the substitution pattern on the cyclopropane ring and the nature of the acid catalyst.

For instance, in the case of trans-2-phenylcyclopropylamine hydrochloride, treatment with a superacid leads to the cleavage of the distal C2-C3 bond. This is attributed to a combination of the weakening of the distal bond by the ammonium group and charge-charge repulsive effects in the transition state.[4] The resulting dicationic intermediate can then be trapped by nucleophiles.

Experimental Protocol: Acid-Catalyzed Ring Opening of a Cyclopropanated 3-Aza-2-oxabicyclo[2.2.1]hept-5-ene with Methanol [7]

This protocol describes the acid-catalyzed ring-opening of a cyclopropanated bicyclic alkene, demonstrating the cleavage of a C-O bond adjacent to the cyclopropane ring, a related system that highlights the principles of acid-catalyzed transformations in the vicinity of this strained ring.

Materials:

-

Cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene derivative

-

Pyridinium p-toluenesulfonate (PPTS)

-

Methanol (reagent grade)

-

Toluene (optional solvent)

-

Standard glassware for organic synthesis

-

Magnetic stirrer and heating mantle

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

To a solution of the cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene in methanol (0.1 M), add pyridinium p-toluenesulfonate (0.1 equivalents).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the ring-opened product.

Data Summary: Effect of Acid Catalyst and Solvent on Ring-Opening Yield [7]

| Entry | Acid Catalyst | Solvent | Yield (%) |

| 1 | Pyridinium p-toluenesulfonate (PPTS) | Methanol | 61 |

| 2 | p-Toluenesulfonic acid monohydrate | Methanol | 38 |

| 3 | Camphorsulfonic acid (CSA) | Methanol | 50 |

| 4 | Pyridinium p-toluenesulfonate (PPTS) | Toluene | 47 |

Diagram: Acid-Catalyzed Ring Opening of a Cyclopropylamine

Caption: Acid-catalyzed ring opening of a cyclopropylamine.

Radical-Mediated Ring-Opening Reactions

The high ring strain of cyclopropanes also makes them susceptible to ring-opening via radical pathways.[8] These reactions are often initiated by single-electron transfer (SET) from a photocatalyst or a transition metal, or by the addition of a radical species to a suitably functionalized cyclopropane derivative.

Mechanism:

In the context of cyclopropylamines, oxidation of the nitrogen atom can lead to the formation of a nitrogen-centered radical cation. This species can then undergo homolytic cleavage of a vicinal C-C bond of the cyclopropane ring to generate a distonic radical cation. This ring-opening is often irreversible and is driven by the release of ring strain. The resulting radical intermediate can then participate in a variety of downstream reactions, such as cyclizations or additions.[8]

A notable example of the involvement of a radical mechanism is in the observed hepatotoxicity of the drug trovafloxacin, which contains a cyclopropylamine moiety. It is proposed that the bioactivation of trovafloxacin proceeds through a free radical mechanism involving the opening of the cyclopropylamine ring.[9]

Diagram: Radical-Mediated Ring Opening of a Cyclopropylamine

Caption: Radical-mediated ring opening of a cyclopropylamine.

Transition-Metal-Catalyzed Reactions

Transition metals offer a powerful toolkit for the activation and functionalization of cyclopropylamines.[10][11] These reactions can proceed through various mechanisms, including oxidative addition of a C-C or C-N bond to the metal center, leading to the formation of metallacyclic intermediates.

Palladium-Catalyzed Arylation:

A significant advancement in the functionalization of cyclopropylamines is the development of palladium-catalyzed cross-coupling reactions for their monoarylation.[12] These reactions provide a direct route to N-aryl cyclopropylamines, which are important building blocks in medicinal chemistry. The mechanism likely involves an oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the cyclopropylamine, and subsequent reductive elimination to afford the desired product and regenerate the active catalyst.

Copper-Catalyzed Chan-Lam Cyclopropylation:

The Chan-Lam coupling reaction provides an alternative approach to the synthesis of N-cyclopropyl compounds. This copper-catalyzed reaction typically involves the coupling of an amine with a boronic acid derivative. The development of methods for the cyclopropylation of amines using potassium cyclopropyl trifluoroborate represents a significant and scalable approach to these valuable compounds.[13] The reaction is catalyzed by Cu(OAc)₂ in the presence of a ligand such as 1,10-phenanthroline.[13]

Experimental Protocol: Palladium-Catalyzed Monoarylation of Cyclopropylamine [12] (Generalized from descriptive text)

Materials:

-

Aryl chloride

-

Cyclopropylamine

-

Palladium precatalyst (e.g., A-Phos)

-

Ligand (e.g., tBuBrettPhos)

-

Base (e.g., NaOtBu)

-

Anhydrous solvent (e.g., toluene)

-

Schlenk tube or similar reaction vessel for inert atmosphere reactions

-

Standard workup and purification supplies

Procedure:

-

In a glovebox, charge a Schlenk tube with the palladium precatalyst and ligand.

-

Add the aryl chloride, base, and a stir bar.

-

Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

-

Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

-

Add the anhydrous solvent and cyclopropylamine via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time.

-

Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

Diagram: Transition Metal-Catalyzed C-N Cross-Coupling

Caption: Palladium-catalyzed N-arylation of cyclopropylamine.

Conclusion and Future Outlook

The cyclopropylamine moiety continues to be a cornerstone in the design of novel bioactive molecules. A thorough understanding of its fundamental reaction mechanisms is paramount for its effective utilization in synthetic chemistry. The acid-catalyzed, radical-mediated, and transition-metal-catalyzed transformations discussed in this guide provide a framework for the rational design of synthetic routes to complex molecules incorporating this versatile functional group. Future research will undoubtedly uncover new and more efficient methods for the synthesis and functionalization of cyclopropylamines, further expanding their role in drug discovery and development. The development of enantioselective methods for these transformations remains a key area of interest, promising access to a wider range of chiral building blocks for the synthesis of next-generation therapeutics.

References

- Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. (n.d.). National Institutes of Health.

- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.

- Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2019). Beilstein Journals.

- Addition to Cyclopropane Ring - Rxn by Electrophile,Nucleophile & Free Radical #Msc ORGANICChemistry. (2022, January 19). YouTube.

- Cyclopropane Ring Formation Using Haloforms and Simmons Smith Reaction. (2023, April 3). YouTube.

- Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing.

- Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. (n.d.). National Institutes of Health.

- Advances in the Synthesis of Cyclopropylamines. (2025). PubMed.

- Free radical mechanism of cyclopropylamine ring opening: insights into trovafloxacin-induced hepatotoxicity. (n.d.). ResearchGate.

- Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. (n.d.). ChemRxiv.

- Advances in the Synthesis of Cyclopropylamines. (n.d.). ACS Publications.

- Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2025). ACS Publications.

- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. (2024). RSC Publishing.

- Activation of cyclopropanes by transition metals. (n.d.). Wikipedia.

- Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.

- TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019, August 16).

- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). National Institutes of Health.

- A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (n.d.). National Institutes of Health.

- Metal-catalysed C-C bond formation at cyclopropanes. (2023). PubMed.

- Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. (2018). ACS Publications.

- Transition Metal Catalysis! Mechanism Monday #39. (2025, April 14). YouTube.

Sources